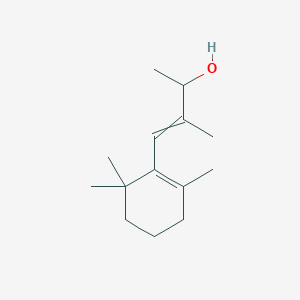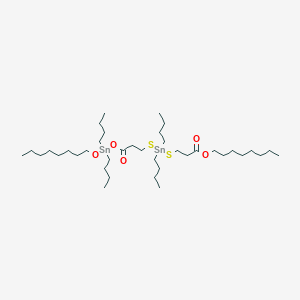
S-Octyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl-L-cysteine: is an organic compound derived from L-cysteine, an amino acid containing a thiol group. The addition of an octyl group to the sulfur atom of L-cysteine enhances its hydrophobic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl-L-cysteine typically involves the alkylation of L-cysteine with an octyl halide. The reaction is carried out in an alkaline medium to deprotonate the thiol group of L-cysteine, allowing it to react with the octyl halide. The general reaction scheme is as follows:
L-Cysteine+Octyl Halide→this compound+Halide Ion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Octyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol groups.
Substitution: Alkylated cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Octyl-L-cysteine is used as a building block in the synthesis of more complex molecules. Its hydrophobic properties make it useful in the study of membrane proteins and other hydrophobic interactions.
Biology: In biological research, this compound is used to study the effects of hydrophobic modifications on protein function and stability. It can also be used as a model compound to investigate the role of cysteine modifications in cellular processes.
Medicine: this compound has potential applications in drug delivery systems due to its ability to interact with lipid membranes. It may also be used in the development of new therapeutic agents targeting cysteine-containing proteins.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It may also be used in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of S-Octyl-L-cysteine involves its interaction with thiol groups in proteins and other biomolecules. The hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and protein function. The thiol group can form disulfide bonds or undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds:
S-allyl-L-cysteine: Found in garlic, known for its antioxidant properties.
S-propyl-L-cysteine: Another sulfur-containing amino acid derivative with potential health benefits.
S-acetyl-L-cysteine: Used as a mucolytic agent and antioxidant.
Uniqueness: S-Octyl-L-cysteine is unique due to its hydrophobic octyl group, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property distinguishes it from other cysteine derivatives and expands its range of applications in research and industry.
Propiedades
Fórmula molecular |
C11H23NO2S |
|---|---|
Peso molecular |
233.37 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-octylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H23NO2S/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
PFMAZAQGZRPUCY-JTQLQIEISA-N |
SMILES isomérico |
CCCCCCCCSC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCCCCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)




